Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C18H16ClNO4S It is characterized by the presence of a benzoyl group, a chloroaniline moiety, and a sulfanyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia in ethanol, thiols in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chloroaniline groups facilitate binding to active sites, while the sulfanyl acetate group may undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 4-(5-{[2-(2-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
- METHYL 4-(4-ALLYL-5-((2-ANILINO-2-OXOETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
Uniqueness
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and chloroaniline moieties allows for versatile chemical modifications, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H16ClNO4S |
---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
methyl 2-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17(22)11-25-10-16(21)20-15-8-7-13(19)9-14(15)18(23)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
CEQKKRXWYWEAEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.